2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine
Description
2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a benzylsulfanyl group at position 2 and a phenoxy group at position 2. The benzylsulfanyl moiety introduces steric bulk and electron-rich sulfur, which may enhance binding affinity or modulate solubility. The phenoxy group contributes aromaticity and hydrophobic character, influencing both physicochemical properties and biological activity.
Properties
IUPAC Name |
2-benzylsulfanyl-4-phenoxythieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-3-7-14(8-4-1)13-24-19-20-16-11-12-23-17(16)18(21-19)22-15-9-5-2-6-10-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWZEQWRQDJZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)OC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with benzylthiol.
Introduction of the Phenoxy Group: This can be accomplished through nucleophilic aromatic substitution, where a phenol derivative reacts with a halogenated thieno[3,2-d]pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives.
Scientific Research Applications
2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl and phenoxy groups may enhance binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Insights:
Methoxy Substitution: The 4-methoxyphenoxy group in donates electrons via resonance, increasing aromatic ring reactivity and possibly improving membrane permeability.
Solubility and Bioavailability: The morpholino-substituted analog exhibits higher polarity due to the morpholine ring, likely enhancing solubility in aqueous environments compared to the phenoxy variant.
The thienopyrimidine core may mimic purines, enabling interactions with ATP-binding sites in kinases .
Crystallographic Behavior: Structural studies of related thienopyrimidines (e.g., ) reveal planar ring systems and intermolecular interactions (N–H⋯N, C–H⋯N) that stabilize crystal packing . Substituents like phenoxy or morpholino may alter these interactions, affecting melting points or crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
